N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide
Description
N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide is a chromone-derived compound featuring a 4H-chromen-4-one core substituted at position 2 with a 4-isopropylphenyl group and at position 6 with a thiophene-2-carboxamide moiety. Chromones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-14(2)15-5-7-16(8-6-15)21-13-19(25)18-12-17(9-10-20(18)27-21)24-23(26)22-4-3-11-28-22/h3-14H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJDLRBAPKWLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenyl Core: The chromenyl core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions to form a chromone derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated chromone.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chromenyl-thiophene intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The chromenyl core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenyl core can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl core can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide has shown promise as a pharmacophore for drug development. Its structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer, inflammation, and infectious diseases.
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory pathways, suggesting its use in treating chronic inflammatory conditions.
- Antimicrobial Effects : Research indicates that derivatives of this compound may exhibit antimicrobial activity against various pathogens.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic routes:
- Multi-step Reactions : The compound can be synthesized through condensation reactions followed by cyclization and functional group modifications.
- Building Block for Complex Molecules : It can be utilized to synthesize other bioactive compounds by modifying the thiophene or chromenyl moieties.
Materials Science
In materials science, the unique optical and electronic properties of this compound make it suitable for developing novel materials:
- Optoelectronic Materials : The chromenyl core can be used to create materials with specific optical properties, potentially useful in organic light-emitting diodes (OLEDs).
- Conductive Polymers : The thiophene ring enhances the electrical conductivity of materials, making this compound relevant for applications in organic electronics.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent .
- Research on Anti-inflammatory Effects : Another research article highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases .
- Synthesis of Conductive Polymers : A recent study explored the use of this compound in synthesizing conductive polymers for electronic applications, demonstrating enhanced charge transport properties compared to traditional materials .
Mechanism of Action
The mechanism of action of N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs from Chromone Derivatives
describes chromone-based compounds (1–4) with substitutions at position 3, including cyano, dithioxo, and sulfanyl groups (Scheme 1) . Key differences include:
- Substituent Electronic Effects: The thiophene-2-carboxamide in the target compound introduces a sulfur-containing aromatic system, which may alter π-π stacking and hydrogen bonding compared to the electron-withdrawing cyano group in compound 1 or the sulfur-rich dithioxo groups in compounds 2–3.
Table 1: Comparison of Chromone Derivatives
Benzamide-Based Chromen-6-yl Analogs
- Electronic and Steric Effects : The thiophene ring (aromatic, sulfur-containing) may engage in weaker π-π interactions compared to benzene but could improve metabolic stability. The isopropyl group introduces greater steric hindrance than methyl or fluoro groups in analogs like 923112-79-2.
Table 2: Comparison with Benzamide Analogs
logP values estimated using fragment-based methods.
*Hypothetical activities based on chromone derivative trends .
Computational Analysis of Molecular Properties
Using tools like Multiwfn and noncovalent interaction (NCI) analysis , key differences emerge:
- Steric Effects : NCI plots reveal stronger steric repulsion around the 4-isopropylphenyl group compared to smaller substituents (e.g., methyl or fluoro), which may influence binding pocket compatibility .
- Hydrogen Bonding : The carboxamide group in the target compound shows comparable hydrogen-bonding capacity to benzamide analogs, though sulfur in thiophene may weakly participate in van der Waals interactions.
Biological Activity
N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a chromen and thiophene moiety, suggests a diverse range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.53 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity, including an amide group and a thiophene ring.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Preliminary studies indicate that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structural features have shown DPPH radical scavenging activities that exceed those of standard antioxidants like ascorbic acid by approximately 1.26 to 1.37 times .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, the compound demonstrated cytotoxic effects against human glioblastoma U-87 and MDA-MB-231 breast cancer cell lines. The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutic agents, indicating strong anticancer activity .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Reference Compound | Relative Activity |
|---|---|---|---|
| U-87 | <10 | Doxorubicin | Higher |
| MDA-MB-231 | <20 | Doxorubicin | Higher |
Antimicrobial Activity
Research into the antimicrobial properties of thiophene derivatives has revealed promising results. Compounds structurally related to this compound have shown effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
- Study on Antioxidant Properties : A study evaluating the antioxidant capacity of thiophene derivatives found that compounds similar to N-{4-oxo...} exhibited higher DPPH scavenging activity compared to ascorbic acid, indicating their potential as effective antioxidants .
- Anticancer Efficacy : In vitro tests on U87 glioblastoma cells demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism for its anticancer effects .
- Antimicrobial Evaluation : A comprehensive review highlighted several thiophene-based compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the potential application of N-{4-oxo...} in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide?
- Methodology : Synthesis typically involves a multi-step route starting with chromen-4-one intermediates. Key steps include:
- Coupling reactions : Use of thiophene-2-carboxylic acid derivatives with chromen-6-amine intermediates under reflux conditions (e.g., toluene or DMF at 80–110°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve reaction control for cyclization steps .
- Catalysts : Amide bond formation may require coupling agents like EDCI/HOBt or DCC to minimize side products .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology :
- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .
- Spectroscopic analysis :
- NMR : Confirm regiochemistry of the chromen-4-one core and thiophene substitution (e.g., δ 6.8–7.5 ppm for aromatic protons) .
- HPLC : Purity >95% using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
Advanced Research Questions
Q. How can regioselectivity challenges in chromen-4-one functionalization be addressed?
- Methodology :
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to favor thiophene-carboxamide coupling at the desired site .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states for regioselective reactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated derivatives) to isolate key pharmacophores .
Q. How can target engagement and mechanism of action be elucidated?
- Methodology :
- SPR (Surface Plasmon Resonance) : Measure binding affinity to recombinant proteins (e.g., kinases) .
- CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking suspected receptors .
Q. What advanced analytical techniques are needed to characterize degradation products?
- Methodology :
- LC-HRMS : Identify oxidative metabolites or hydrolyzed byproducts under accelerated stability conditions (40°C/75% RH) .
- X-ray crystallography : Resolve ambiguous stereochemistry in degradation intermediates .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
